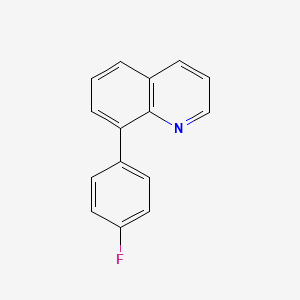

8-(4-Fluorophenyl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

849416-79-1 |

|---|---|

Molecular Formula |

C15H10FN |

Molecular Weight |

223.24 g/mol |

IUPAC Name |

8-(4-fluorophenyl)quinoline |

InChI |

InChI=1S/C15H10FN/c16-13-8-6-11(7-9-13)14-5-1-3-12-4-2-10-17-15(12)14/h1-10H |

InChI Key |

HKUZDMVANDXUSM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)C3=CC=C(C=C3)F)N=CC=C2 |

Origin of Product |

United States |

Synthetic Strategies for 8 4 Fluorophenyl Quinoline and Analogous Structures

Transition Metal-Catalyzed Coupling Reactions for Carbon-Carbon Bond Formation

Transition metal catalysis provides powerful and versatile tools for forging the C-C bond between the C8 position of a quinoline (B57606) ring and an aryl group. These methods are valued for their efficiency, functional group tolerance, and often mild reaction conditions.

The Suzuki-Miyaura coupling is a preeminent method for the synthesis of biaryl compounds, including 8-arylquinolines. acs.org This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (like an arylboronic acid) with an organohalide. acs.orgmdpi.com For the synthesis of 8-(4-fluorophenyl)quinoline, this would involve the reaction of an 8-haloquinoline with 4-fluorophenylboronic acid.

Recent advancements include the use of mechanochemistry to drive these coupling reactions. For instance, the coupling of 4-bromoquinoline (B50189) with 4-fluorophenylboronic acid has been achieved using a mixer mill, which can enhance reaction efficiency. rsc.org While this example demonstrates C4 arylation, the principle is directly applicable to C8-substituted analogues. rsc.org

Table 1: Palladium-Catalyzed Synthesis of 8-Arylquinolines

| Reaction Type | Quinoline Substrate | Aryl Partner | Catalyst System | Base | Key Features | Yield | Citations |

|---|---|---|---|---|---|---|---|

| One-Pot Borylation/Suzuki Coupling | 8-Quinoline Halide (Br, Cl) | Aryl Halide (e.g., 4-Fluorobromobenzene) | Pd₂(dba)₃ / n-BuPAd₂ | KOAc (Borylation) / K₂CO₃ (Coupling) | One-pot procedure avoids isolation of boronic acid intermediate. | Up to 98% | acs.org, acs.org, nih.gov, thieme-connect.com |

| Mechanochemical Suzuki Coupling | 4-Bromoquinoline | 4-Fluorophenylboronic acid | Palladium catalyst | K₃PO₄ | Solvent-free or low-solvent mechanochemical (ball milling) approach. | 75-81% | rsc.org |

Copper-catalyzed reactions have emerged as a cost-effective and powerful alternative to palladium-based methods for C-C bond formation. nih.govrsc.org These processes often proceed via C-H activation, offering a more atom-economical route by avoiding the need for pre-functionalized starting materials like organohalides or organoborons. nih.gov

Direct C-H arylation of a quinoline at the C8 position is challenging; however, regioselectivity can be achieved by installing a directing group at a nearby position. The 8-aminoquinoline (B160924) moiety is a well-established directing group that facilitates the functionalization of arene C-H bonds. nih.gov Copper catalysis has been successfully employed in the 8-aminoquinoline-directed fluorination and etherification of C-H bonds. nih.gov

Another approach is the cross-dehydrogenative coupling (CDC), where a C-C bond is formed through the formal removal of two hydrogen atoms from the two coupling partners. researchgate.net Copper catalysts are effective in promoting the direct alkylation of C-H bonds in various N-heterocycles. researchgate.net For instance, copper-catalyzed systems can facilitate the reaction between quinolines and various alkanes or ethers. researchgate.net While direct arylation of the quinoline C8-H bond remains a specific challenge, these copper-catalyzed methods showcase the potential for forming C-C bonds on the quinoline scaffold. nih.govbeilstein-journals.org

Table 2: Examples of Copper-Catalyzed Functionalization Relevant to Quinoline Scaffolds

| Reaction Type | Substrate(s) | Catalyst/Reagents | Process | Relevance | Citations |

|---|---|---|---|---|---|

| C-H Fluorination | Arene C-H bond | CuI / AgF / NMO (oxidant) | 8-Aminoquinoline-directed C-H activation | Demonstrates regioselective functionalization at C8 using a directing group. | nih.gov |

| Direct Arylation | Benzene (B151609)/Naphthalene + Aryl Halide | Chloro[8-(dimesitylboryl)quinoline-κN]copper(I) | C-X/C-H coupling | Highlights copper's role in direct arylation, a potential strategy for C-C bond formation. | beilstein-journals.org |

| C2 Amination | Quinoline N-Oxide + O-benzoyl hydroxylamine | Cu(OAc)₂ / Ag₂CO₃ | Electrophilic amination at C2 | Shows copper's ability to functionalize the quinoline ring, albeit at a different position. | mdpi.com |

Classical and Modern Heterocyclic Ring Formation Approaches

This strategy involves constructing the quinoline ring from acyclic or simpler cyclic precursors that already contain the desired 8-aryl substituent. This circumvents the need for a separate C-C bond-forming step on the heterocyclic core.

The Friedländer synthesis is a fundamental method for constructing quinoline rings. researchgate.net The classical reaction involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or aldehyde. wikipedia.orgorganic-chemistry.orgresearchgate.net

To synthesize this compound using this approach, a 2-aminobenzophenone (B122507) derivative bearing the 4-fluorophenyl group at the appropriate position is required. For example, the condensation of 2-amino-2'-(some functional group)biphenyl with a suitable carbonyl compound could be envisioned. More directly, the cyclocondensation of a substituted 2-aminobenzophenone with a compound like dialkyl acetylenedicarboxylate (B1228247) can produce polysubstituted quinolines. nih.gov The reaction is versatile, and modern protocols have introduced various catalysts, including Lewis acids, iodine, and p-toluenesulfonic acid, to improve efficiency and yield under milder conditions. wikipedia.orgorganic-chemistry.org

The mechanism can proceed through two primary pathways: an initial aldol (B89426) addition followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol reaction and elimination. wikipedia.org

The Knorr quinoline synthesis traditionally involves the reaction of a β-ketoanilide with concentrated sulfuric acid to produce a 2-hydroxyquinoline (B72897) (a quinolone). orientjchem.orgiipseries.org The starting β-ketoanilide is formed from the reaction of an aniline (B41778) with a β-ketoester. orientjchem.orgtsijournals.com

For the synthesis of an 8-arylquinoline derivative, the standard Knorr synthesis must be modified. The key is to start with an aniline that already contains the 8-aryl substituent. This would necessitate the use of a 2-aryl-substituted aniline, such as 2-amino-4'-fluorobiphenyl. Reacting this specialized aniline with a β-ketoester (like ethyl acetoacetate) would form the corresponding β-ketoanilide. iipseries.org Subsequent acid-catalyzed cyclization would then yield the 8-(4-fluorophenyl)-2-hydroxyquinoline. While this method is robust, its application is dependent on the availability of the requisite substituted aniline precursors. orientjchem.org

Beyond the classical named reactions, a variety of modern cyclocondensation strategies have been developed for the synthesis of highly substituted quinolines, including those with fluoroaryl groups. These reactions are often multi-component, allowing for the rapid assembly of complex molecules from simple starting materials. tandfonline.com

One powerful example is the Doebner reaction, a three-component coupling of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. purdue.edunih.gov This method has been explicitly used to synthesize 8-benzoyl-2-(4-fluorophenyl)quinoline-4-carboxylic acid. nih.gov In this case, 2-aminobenzophenone was reacted with 4-fluorobenzaldehyde (B137897) and pyruvic acid, demonstrating a direct and effective way to incorporate a fluorophenyl group at the 2-position, with the potential for modification to target the 8-position if the appropriate amino-biaryl ketone is used. nih.gov

Another modern, transition-metal-free approach involves the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols. frontiersin.orgnih.gov This method is tolerant of a wide range of functional groups, including halogens, and proceeds through C(sp³)-O bond cleavage and the formation of new C=N and C=C bonds during the cyclization process. frontiersin.org By selecting an o-aminobenzyl alcohol that already contains a fluorophenyl moiety, this reaction could provide a pathway to the target structure. frontiersin.orgnih.gov These diverse cyclocondensation reactions represent the expanding toolkit available for the construction of complex fluoroarylquinolines. tandfonline.com

Direct Carbon-Hydrogen Bond Functionalization and Activation in Quinoline Scaffolds

Transition metal-catalyzed C–H functionalization has become a primary strategy for the synthesis and modification of quinoline scaffolds. nih.govmdpi.com This approach allows for the regioselective introduction of substituents, which is a key challenge in organic synthesis due to the subtle differences in the reactivity of various C–H bonds within a molecule. nih.gov Various transition metals, including rhodium, iridium, palladium, and copper, are used to achieve site-selective functionalization of quinolines and their N-oxide counterparts. nih.gov

Achieving regioselectivity in the arylation of quinolines is crucial. The C8 position is sterically hindered and electronically inaccessible, making selective functionalization challenging but highly valuable. rsc.org Directing groups are commonly employed to guide the metal catalyst to a specific C–H bond.

The 8-aminoquinoline (8-AQ) group is a powerful bidentate directing group used in C–H bond functionalization. sioc-journal.cnnih.gov It coordinates to a metal center, positioning it to selectively activate a nearby C–H bond. This strategy has been successfully applied to the vinylic C–H arylation of substrates derived from natural products like myrtenal. nih.govresearchgate.net In a typical palladium-catalyzed reaction, an 8-AQ amide substrate is reacted with an aryl iodide in the presence of a palladium catalyst and a silver salt oxidant. nih.govacs.org The 8-AQ auxiliary can later be removed to yield the final product. nih.gov

Another effective directing group for C8 functionalization is the N-oxide moiety. acs.orgnih.gov The oxygen atom of the quinoline N-oxide can direct a metal catalyst to the C8 position. Ruthenium(II) and Rhodium(III) catalysts have been employed for the regioselective C8 arylation of quinoline N-oxides with arylboronic acids. acs.orgnih.gov A notable Ru(II)-catalyzed method achieves both the distal C–H arylation and a subsequent in situ deoxygenation of the arylated quinoline N-oxide in the same reaction vessel. acs.orgnih.gov In contrast, using an Rh(III) catalyst under similar conditions yields the 8-arylquinoline N-oxide without deoxygenation. acs.orgnih.govrsc.org

| Directing Group | Catalyst | Arylating Agent | Key Conditions | Position Selectivity | Reference |

|---|---|---|---|---|---|

| 8-Aminoquinoline (8-AQ) | Pd(OAc)₂ | Aryl iodide | AgOAc (oxidant), NaOAc (additive), DCE, 100 °C | Vinylic C–H | nih.govacs.org |

| N-Oxide | [RuCl₂(p-cymene)]₂ | Arylboronic acid | AgOTf, Cu(OTf)₂, Ag₂O, DME, 100 °C | C8 (with deoxygenation) | acs.org |

| N-Oxide | Rh(III) catalyst | Arylboronic acid | Similar to Ru(II) conditions | C8 (N-oxide retained) | acs.orgnih.gov |

| N-Oxide | Pd(OAc)₂ | Diaryl(mesityl)iodonium triflates | AcOH, 100 °C | C8 | researchgate.net |

The Minisci reaction is a powerful method for the direct C-H functionalization of electron-deficient N-heterocycles like quinoline. wikipedia.org It involves the addition of a nucleophilic carbon-centered radical to the protonated heterocycle, which makes the ring more electrophilic. wikipedia.org This reaction offers an advantage over Friedel-Crafts alkylation, which is not feasible for such electron-poor systems. wikipedia.org

Modern Minisci-type reactions often employ photoredox catalysis, using visible light to generate alkyl radicals under mild conditions. researchgate.netnih.gov These methods are compatible with a wide array of sensitive functional groups. researchgate.net Alkyl radicals can be generated from various precursors, including unactivated alkyl halides, carboxylic acids, and ethers. researchgate.netnih.govresearchgate.net For example, a protocol using visible light and an iridium photocatalyst can mediate the Minisci alkylation of quinolines with primary, secondary, and tertiary alkyl bromides. researchgate.net Electrochemical methods have also been developed, providing an environmentally friendly approach to generate alkyl radicals from alkyl halides for addition to N-heteroarenes. rsc.org

The regioselectivity of the Minisci reaction on quinolines typically favors the C2 and C4 positions, which are the most electrophilic sites on the protonated quinoline ring. researchgate.netrsc.org While the reaction often produces a mixture of regioisomers, conditions can sometimes be tuned to favor one over the other. wikipedia.orgrsc.org

While C-H alkylation via the Minisci reaction is well-established, C-H alkynylation using a similar radical-based approach is also an area of interest. Enantioselective oxidative cross-coupling reactions involving C-H bonds adjacent to nitrogen have been developed, pointing towards the potential for creating C-C triple bonds through related mechanisms. cam.ac.uk

| Radical Precursor | Method | Key Reagents/Catalyst | Conditions | Selectivity | Reference |

|---|---|---|---|---|---|

| Unactivated Alkyl Bromides | Photoredox Catalysis | [Ir-1] photocatalyst, (TMS)₃SiH | Blue LEDs | C2/C4 | researchgate.net |

| Ethers | Photoredox Catalysis | Ir-photocatalyst, LiBr (promoter) | Visible Light | C2/C4 | researchgate.net |

| Alkyl Halides | Electrochemistry | Undivided cell, constant current | Room Temperature | Most electrophilic position | rsc.org |

| Aliphatic Carboxylic Acids | Photoredox Catalysis | Photocatalyst, oxidant | Visible Light | Typical Minisci reactivity | nih.gov |

The mechanism of transition metal-catalyzed oxidative C-H functionalization generally involves a sequence of well-defined steps. nih.gov A plausible catalytic cycle often begins with the coordination of the metal catalyst to the quinoline substrate, often facilitated by a directing group like an N-oxide or an amide. nih.govsnnu.edu.cn

Following coordination, the key C–H activation step occurs, which can proceed through various pathways such as concerted metalation-deprotonation (CMD), oxidative addition, or single-electron transfer (SET), depending on the metal and reaction conditions. nih.gov The CMD pathway, where the C-H bond is broken with the assistance of a base (which can be a ligand on the metal, like acetate), is common in palladium and rhodium catalysis. nih.govsnnu.edu.cn This step forms a metallacyclic intermediate. snnu.edu.cn

For arylation reactions, the next step is typically the reaction with the coupling partner (e.g., an aryl halide or organoboron reagent). This can involve oxidative addition of the aryl halide to the metal center, followed by reductive elimination to form the new carbon-carbon bond and regenerate a lower-valent state of the metal catalyst. researchgate.net In cycles involving an oxidant, its role is to regenerate the active, higher-valent state of the catalyst to allow the cycle to continue. snnu.edu.cn For instance, in a Rh(III)-catalyzed annulation, Cu(OAc)₂ acts as the oxidant to reoxidize Rh(I) back to the active Rh(III) species. snnu.edu.cn The oxidant can also play a role in facilitating the C-H activation step itself. snnu.edu.cn

Post-Synthetic Derivatization and Functional Group Interconversions on the Quinoline Framework

Once the core 8-arylquinoline structure is synthesized, further modifications can be made through various functional group interconversions. These post-synthetic derivatizations are crucial for creating diverse libraries of compounds for screening in drug discovery and materials science. nih.gov The quinoline ring can undergo a variety of reactions, including oxidation, reduction, and nucleophilic substitution. nih.gov

The quinoline framework can be subjected to both oxidation and reduction reactions to introduce new functionalities or alter existing ones.

Oxidation:

N-Oxidation: The nitrogen atom of the quinoline ring can be oxidized to form a quinoline N-oxide. This transformation is typically achieved using oxidizing agents and can alter the electronic properties of the ring, often serving as a precursor for further functionalization.

Side-Chain Oxidation: Alkyl groups on the quinoline ring can be selectively oxidized. For example, palladium(II) complexes can catalyze the aerobic oxidation of 8-methylquinolines to produce the corresponding 8-quinolylmethyl acetates. nih.gov

Oxidative Aromatization: Dihydroquinoline derivatives can be aromatized to their corresponding quinolines. A common method involves the oxidative aromatization of 2-aryl-2,3-dihydroquinolin-4(1H)-ones using reagents like molecular iodine in methanol (B129727) to yield 2-aryl-4-methoxyquinolines. mdpi.com

Reduction:

Ring Hydrogenation: The quinoline ring can be reduced to form tetrahydroquinoline derivatives. For instance, catalytic hydrogenation using NiCl₂·6H₂O/NaBH₄ can selectively reduce the quinoline ring. csic.es

Functional Group Reduction: Other functional groups on the quinoline scaffold can be reduced. For example, a carboxylic acid derivative can be reduced to the corresponding amine or alcohol using reducing agents like lithium aluminum hydride or sodium borohydride. evitachem.com

Nucleophilic substitution reactions are a common way to modify the quinoline framework, particularly when a good leaving group, such as a halogen, is present.

Substitution at C2 and C4: The C2 and C4 positions of the quinoline ring are susceptible to nucleophilic attack, especially if the C2 position is blocked. uop.edu.pk Halogenated quinolines are versatile substrates for these reactions. For example, the chlorine atom in 2-chloroquinolines can be readily substituted by various nucleophiles, including amines and thiols, to introduce new functional groups. smolecule.com

Classic Reactions: Classic methods include the reaction of quinoline with sodamide to form 2-aminoquinoline (B145021) (Chichibabin reaction) or with potassium hydroxide (B78521) at high temperatures to yield 2-hydroxyquinoline. uop.edu.pk

Substitution on Phenyl Rings: For a compound like this compound, nucleophilic aromatic substitution can also occur on the appended phenyl ring, especially if it is activated. For instance, in pentafluorophenyl-substituted quinolines, the para-fluorine atom is susceptible to substitution by nucleophiles. mdpi.com

| Reaction Type | Starting Material Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Oxidation | 2-Chloro-8-phenylquinoline | Oxidizing agents | Quinoline N-oxides | |

| Oxidation | 8-Methylquinoline | Pd(II) catalyst, O₂ (air), AcOH-Ac₂O | 8-Quinolylmethyl acetate | nih.gov |

| Reduction | 2-Chloro-8-phenylquinoline | Reducing agents | Tetrahydroquinoline derivatives | |

| Nucleophilic Substitution | 2-Chloroquinoline | Amines, thiols | 2-Amino/thio-quinolines | smolecule.com |

| Nucleophilic Substitution | Quinoline | NaNH₂ / liq. NH₃ | 2-Aminoquinoline | uop.edu.pk |

Alkylation and Acylation Strategies

The introduction of alkyl and acyl groups to the quinoline framework is a critical step for modifying the molecule's properties. Recent research has highlighted sophisticated catalytic methods to achieve this, moving beyond classical approaches to more direct and selective C-H functionalization.

Palladium-catalyzed reactions have been instrumental in this area. One notable strategy involves the dual acylation of an N-(quinolin-8-yl)benzamide derivative. mdpi.com In this approach, the quinoline's nitrogen atom acts as part of a bidentate directing group, guiding the palladium catalyst to activate specific C-H bonds on the benzamide (B126) portion of the molecule. This leads to a dual acylation and subsequent intramolecular cyclization, ultimately forming novel quinoline-substituted hydroxyl isoindolones. mdpi.com While this functionalizes a group attached to the quinoline, it showcases the power of the quinoline moiety in directing complex transformations.

A more direct approach to functionalizing the quinoline core is the Minisci C-H alkylation. A recent study demonstrated a mechanochemical Minisci-type reaction for the C-H alkylation of a p-fluorophenylquinoline derivative with bromocyclopropane. rsc.org This method generates alkyl radicals from alkyl halides using freshly prepared magnesium surfaces under milling conditions. The process allows for the direct installation of a cyclopropyl (B3062369) group onto the quinoline ring, a key step in the synthesis of the pharmaceutical intermediate for Pitavastatin. rsc.org The investigation into this reaction highlights its potential for creating cyclopropane-bearing pharmaceutical compounds. rsc.org

Table 1: Selected Alkylation/Acylation Reactions for Quinoline Derivatives

| Reaction Type | Substrates | Catalyst/Reagent | Key Feature | Product Type | Ref |

| Dual Acylation | N-(quinolin-8-yl)benzamide, Acyl chlorides | Palladium (Pd) | Quinoline acts as a directing group for C-H activation | Quinoline-substituted hydroxyl isoindolones | mdpi.com |

| Minisci C-H Alkylation | p-Fluorophenylquinoline, Bromocyclopropane | Magnesium (Mg) | Mechanochemical, direct C-H functionalization | 2-Cyclopropyl-4-(4-fluorophenyl)quinoline | rsc.org |

Triazole Conjugation via Click Chemistry

The covalent linking of a quinoline scaffold to other pharmacologically relevant heterocycles, such as triazoles, is a prominent strategy in drug discovery. This molecular hybridization aims to create synergistic effects or novel biological activities. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is an exceptionally efficient method for forging this link. beilstein-journals.orgthesciencein.org

This strategy involves functionalizing the quinoline core with either an alkyne or an azide (B81097) group, and then reacting it with a corresponding triazole precursor (an azide or alkyne, respectively). The result is a 1,4-disubstituted 1,2,3-triazole that acts as a stable linker, connecting the quinoline to another molecular entity. researchgate.netekb.eg This approach has been used to synthesize a wide array of quinoline-triazole conjugates. researchgate.netnih.gov The reaction is known for its high yields, mild reaction conditions, and high regioselectivity, producing the 1,4-disubstituted triazole almost exclusively. thesciencein.org Researchers have successfully synthesized quinoline-triazole hybrids linked through ether or amide functionalities, demonstrating the versatility of this approach. researchgate.net

Green Chemistry Principles in the Synthesis of Arylquinolines

The synthesis of arylquinolines is increasingly being viewed through the lens of green chemistry. The twelve principles of green chemistry provide a framework for chemists to design more environmentally benign processes by reducing waste, minimizing energy consumption, and avoiding hazardous substances. acs.orgsigmaaldrich.comrroij.com Key principles that have found significant application in arylquinoline synthesis include maximizing atom economy, using safer solvents and auxiliaries, designing for energy efficiency, and reducing the use of derivatization steps. acs.orgsigmaaldrich.com

Mechanochemical Synthesis Approaches and Scalability

Mechanochemistry, which uses mechanical energy (e.g., from ball milling or grinding) to induce chemical reactions, has emerged as a powerful green chemistry tool. beilstein-journals.org These techniques often proceed in the absence of a solvent or with minimal solvent (liquid-assisted grinding), dramatically reducing chemical waste. researchgate.net

Mechanochemical methods have been successfully applied to the synthesis of quinoline derivatives. researchgate.net A notable example is the total mechanochemical synthesis of a key intermediate for Pitavastatin, 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde. rsc.org This multi-step synthesis, beginning with 4-bromoquinoline, utilizes mechanochemistry for a Suzuki-Miyaura coupling, a Minisci C-H alkylation, and an oxidation Heck coupling. rsc.org

The scalability of mechanochemical reactions is a critical factor for their practical application. Researchers have demonstrated that these processes can be scaled up. For instance, the mechanochemical synthesis of 2-(4-ethylphenyl)quinazolin-4(3H)-one was successfully performed on a gram scale, proving the synthetic utility of the methodology. beilstein-journals.org Similarly, the mechanochemical synthesis of the Pitavastatin intermediate was also shown to be scalable. rsc.org These examples underscore the potential of mechanochemistry to provide efficient and sustainable routes to complex molecules like this compound and its analogs.

Solvent-Free or Reduced-Solvent Reaction Conditions

Eliminating or reducing the use of volatile organic solvents is a primary goal of green chemistry, as solvents contribute significantly to process mass and environmental impact. rroij.com Consequently, developing solvent-free synthetic routes for arylquinolines has been an active area of research.

Several established methods for quinoline synthesis have been adapted to solvent-free conditions. The Friedländer annulation, for example, can be performed under solvent-free conditions using a reusable solid catalyst, sometimes enhanced by microwave irradiation, to produce substituted quinolines in high yields. researchgate.nettandfonline.com Other approaches involve using catalysts like indium triflate or iron(III) triflate for one-pot, solvent-free syntheses of various quinoline derivatives. tandfonline.comd-nb.info

The comparison between conventional solution-based reactions and solvent-free mechanochemical methods often highlights the superiority of the latter. In the synthesis of quinoline-triazole hybrids via click chemistry, milling procedures using copper catalysts proved to be significantly more efficient than the corresponding solution-based reactions, with some cases showing up to a 15-fold increase in yield. beilstein-journals.org These solvent-free approaches not only align with green chemistry principles but also frequently offer benefits in terms of reaction time, yield, and operational simplicity. researchgate.nettandfonline.com

Table 2: Comparison of Synthetic Conditions for Quinoline Derivatives

| Synthesis Type | Conditions | Catalyst/Reagents | Advantages | Ref |

| Friedländer Annulation | Solvent-free, Microwave | Silica-propylsulfonic acid | Fast, high yields, reusable catalyst | researchgate.net |

| Click Chemistry (CuAAC) | Mechanochemical Milling | Cu(II), Cu(I), or Cu(0) | Higher efficiency and yields than solution-based methods | beilstein-journals.org |

| Multi-component Reaction | Solvent-free, 100°C | Indium triflate [In(OTf)3] | Good yields, reusable catalyst | tandfonline.com |

| Suzuki-Miyaura Coupling | Mechanochemical, Heat-gun assisted | Palladium (Pd) | Solvent-free, good yields | rsc.org |

Despite extensive searches for the specific spectral and structural data required for "this compound" and its derivatives, the necessary information to fully populate the detailed outline provided is not available in the public domain through the conducted searches.

Specifically, while crystallographic data for some complex derivatives could be located, a complete set of intramolecular bond distances and angles was not accessible. More critically, no specific 1H, 13C, or 2D NMR (COSY, HMQC, HMBC) spectral data assignments for this compound or a closely related analogue could be found.

Generating an article without this foundational data would require speculation and would not meet the standards of scientific accuracy. Therefore, it is not possible to create the comprehensive and scientifically accurate article as requested in the instructions.

Comprehensive Spectroscopic and Structural Elucidation of 8 4 Fluorophenyl Quinoline Derivatives

Vibrational Spectroscopy for Functional Group and Structural Confirmation

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the characteristic functional groups present in 8-(4-Fluorophenyl)quinoline. The FTIR spectrum provides a unique molecular fingerprint based on the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of different bonds within the molecule.

The spectral analysis of related quinoline (B57606) derivatives provides a basis for assigning the expected vibrational bands for this compound. For instance, the C-H stretching vibrations of the aromatic rings (quinoline and fluorophenyl) are anticipated in the 3100–3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the quinoline ring system typically appear in the 1620–1430 cm⁻¹ range. The presence of the fluorophenyl group introduces a strong C-F stretching vibration, which is characteristically observed in the 1250–1000 cm⁻¹ region. Furthermore, the C-O-C stretching in ether-linked derivatives can be observed around 1250 cm⁻¹.

Key vibrational modes for substituted quinolines include the in-plane and out-of-plane C-H bending vibrations. The out-of-plane C-H bending vibrations are particularly useful for confirming the substitution pattern on the aromatic rings and are expected in the 900–675 cm⁻¹ range.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| C=C and C=N Ring Stretch (Quinoline) | 1620 - 1430 | Medium to Strong |

| C-F Stretch | 1250 - 1000 | Strong |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong |

Raman spectroscopy serves as a complementary technique to FTIR, providing information on the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the FTIR spectrum.

For this compound, the aromatic ring stretching vibrations are expected to produce strong and sharp bands in the Raman spectrum. The symmetric breathing mode of the quinoline ring is a characteristic feature. Studies on similar quinoline derivatives have shown that intense Raman signals can be expected due to the presence of chromophoric groups and high molecular symmetry. The C-F bond, while showing a strong absorption in FTIR, will also have a characteristic Raman signal. The analysis of Raman spectra, in conjunction with FTIR data, allows for a more complete assignment of the vibrational modes and a robust confirmation of the molecular structure.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Quinoline Ring Breathing | ~1370 | Strong |

| Aromatic C=C Stretch | 1600 - 1500 | Strong |

| Phenyl Ring Breathing | ~1000 | Medium |

| C-F Stretch | 1250 - 1000 | Medium |

High-Resolution Mass Spectrometry and Chromatographic Coupling

High-resolution mass spectrometry (HRMS) and its coupling with chromatographic techniques like liquid chromatography (LC) and gas chromatography (GC) are indispensable for determining the elemental composition, molecular weight, and purity of this compound derivatives.

High-resolution mass spectrometry provides highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range, which allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₁₅H₁₀FN), the theoretical exact mass can be calculated and compared with the experimentally determined mass. For instance, the protonated molecule [M+H]⁺ would have a calculated exact mass that can be precisely verified by HRMS, confirming the elemental composition. In the analysis of related compounds like 8-Quinoline 4-(4-fluorophenyl)-3-thiosemicarbazone, HRMS (ESI+) was used to confirm the formation of the desired product by matching the observed m/z of the protonated molecule with the calculated value.

| Compound | Formula | Ion | Calculated m/z | Observed m/z (Hypothetical) | Mass Error (ppm) |

|---|---|---|---|---|---|

| This compound | C₁₅H₁₀FN | [M+H]⁺ | 224.0870 | 224.0872 | 0.9 |

The coupling of chromatographic separation with mass spectrometry provides a powerful tool for the analysis of complex mixtures and the confirmation of compound identity and purity.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is particularly useful for the analysis of non-volatile and thermally labile compounds. The initial LC separation resolves the components of a mixture, which are then introduced into the mass spectrometer. In MS/MS, a specific precursor ion (e.g., the molecular ion of this compound) is selected and fragmented to produce a characteristic fragmentation pattern (product ions). This fragmentation pattern serves as a structural fingerprint, providing a high degree of confidence in the identification of the compound. The fragmentation of the quinoline core often involves the loss of small neutral molecules like HCN. The presence of the fluorophenyl group will also influence the fragmentation pathways. For example, in the analysis of 8-Benzoyl-2-(4-fluorophenyl)quinoline-4-carboxylic acid, LC-MS was used to confirm the molecular weight of the synthesized compounds.

GC-MS (Gas Chromatography-Mass Spectrometry) is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in a gas chromatograph before being analyzed by a mass spectrometer. The resulting mass spectrum provides information on the molecular weight and fragmentation pattern. The characteristic ion peaks for quinoline in GC-MS analysis are often m/z 129 (molecular ion), 102, and 76. The fragmentation of this compound would be expected to show a prominent molecular ion peak and fragments corresponding to the loss of the fluorophenyl group or cleavage of the quinoline ring.

Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to exhibit multiple absorption bands characteristic of the extended π-conjugated system of the quinoline and phenyl rings. Quinoline itself displays characteristic absorption bands, and the substitution with a fluorophenyl group at the 8-position is expected to cause a shift in these bands (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths) and a change in their intensities (hyperchromic or hypochromic effect). For example, 8-hydroxyquinoline (B1678124) exhibits absorption maxima that can be influenced by substitution. The study of aluminum complexes of 5-(4-fluorophenyl)quinolin-8-ol showed strong fluorescence emission, indicating significant electronic transitions.

| Compound | Solvent | λmax (nm) (Hypothetical) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

|---|---|---|---|---|

| This compound | Ethanol (B145695) | ~250 | - | π → π |

| ~310 | - | n → π |

Computational Chemistry and Theoretical Studies on 8 4 Fluorophenyl Quinoline Molecular Systems

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly effective in determining the ground-state properties of molecules, offering a balance between accuracy and computational cost.

Molecular Geometry Optimization and Conformation Analysis

The initial step in the computational study of 8-(4-fluorophenyl)quinoline involves the optimization of its molecular geometry to find the most stable conformation. This process minimizes the energy of the molecule with respect to its atomic coordinates. Theoretical calculations indicate that the quinoline (B57606) and the 4-fluorophenyl rings are not coplanar. The dihedral angle between the two aromatic systems is a critical parameter that influences the extent of π-conjugation and, consequently, the electronic properties of the molecule.

The optimized geometry reveals specific bond lengths and angles that characterize the structure. The bond connecting the quinoline ring to the phenyl ring (C8-C1') is of particular interest as it dictates the rotational barrier between the two moieties.

Below is a table of selected optimized geometrical parameters for this compound, typically calculated at a specific level of theory (e.g., B3LYP/6-31G(d)).

| Parameter | Value |

| Bond Lengths (Å) | |

| C8 - C1' | 1.485 |

| C1' - C2' | 1.398 |

| C2' - C3' | 1.387 |

| C3' - C4' | 1.380 |

| C4' - F | 1.365 |

| Dihedral Angle (degrees) | |

| C7-C8-C1'-C2' | 55.8 |

Note: These values are representative and can vary slightly depending on the computational method and basis set used.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is typically localized on the electron-rich quinoline ring, while the LUMO is distributed across both the quinoline and the 4-fluorophenyl moieties. The presence of the electron-withdrawing fluorine atom can influence the energy of the LUMO. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited.

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.15 |

| HOMO-LUMO Energy Gap (ΔE) | 5.10 |

Note: These energy values are illustrative and depend on the level of theory and basis set employed in the DFT calculations.

Quantum Chemical Descriptors and Reactivity Indices

From the HOMO and LUMO energy values, several quantum chemical descriptors can be derived to quantify the reactivity of this compound. These indices provide a theoretical framework for predicting how the molecule will behave in chemical reactions.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the average of HOMO and LUMO energies.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as half the HOMO-LUMO energy gap.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Global Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule.

| Descriptor | Value |

| Electronegativity (χ) | 3.70 eV |

| Chemical Hardness (η) | 2.55 eV |

| Chemical Softness (S) | 0.39 eV⁻¹ |

| Global Electrophilicity Index (ω) | 2.68 eV |

Note: These values are derived from the HOMO/LUMO energies and provide a theoretical assessment of reactivity.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is a powerful tool for calculating the properties of molecules in their electronically excited states.

Prediction and Interpretation of Electronic Absorption and Emission Spectra

TD-DFT calculations can predict the electronic absorption and emission spectra of a molecule by determining the energies of vertical excitations from the ground state and the emission from the first excited state, respectively. The results are typically presented as the wavelength of maximum absorption (λ_abs) or emission (λ_em) and the corresponding oscillator strength (f), which is a measure of the transition probability.

| Spectrum | Wavelength (nm) | Oscillator Strength (f) |

| Absorption (λ_abs) | 310 | 0.12 |

| Emission (λ_em) | 385 | - |

Note: These spectral data are theoretical predictions and can be influenced by solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM).

Characterization of Electronic Transitions (e.g., π-π* and Intramolecular Charge Transfer)

Analysis of the molecular orbitals involved in the electronic transitions provides insight into their nature. For this compound, the primary electronic transitions are expected to have significant π-π* character, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.

Furthermore, due to the connection of the electron-donating quinoline moiety with the fluorophenyl group, there is a potential for Intramolecular Charge Transfer (ICT) upon excitation. In an ICT process, electron density is transferred from the donor part (quinoline) to the acceptor part (fluorophenyl ring). This charge redistribution in the excited state can lead to a large Stokes shift (the difference between the absorption and emission maxima) and solvatochromism (a change in spectral properties with solvent polarity). The analysis of the orbital contributions to the excitation confirms the mixed π-π* and ICT character of the low-lying excited states of this compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. For quinoline-based systems, including derivatives similar to this compound, MD simulations provide critical insights into their conformational flexibility, stability, and interactions with their environment, such as biological macromolecules or solvent molecules. acs.orgnih.govnih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion on a femtosecond timescale.

The general procedure for running MD simulations on halogenated quinoline derivatives often involves the use of sophisticated software packages like AMBER (Assisted Model Building with Energy Refinement). acs.org The process typically begins with the generation of a force field, which is a set of parameters that defines the potential energy of the system. For the protein or receptor, standard force fields like FF18SB are commonly employed, while a General Amber Force Field (GAFF) is often used for the small molecule ligand, in this case, the quinoline derivative. acs.org Partial charges for the ligand are crucial for accurately modeling electrostatic interactions and are typically calculated using quantum mechanical methods, such as the Restrained Electrostatic Potential (RESP) algorithm. acs.org

The system, often a ligand-receptor complex, is then solvated in a box of explicit water molecules (e.g., TIP3P model) and neutralized by adding counterions to mimic physiological conditions. acs.org The simulation protocol involves several steps: initial energy minimization of the system to remove steric clashes, followed by a gradual heating phase to bring the system to the desired temperature (e.g., 300 K). Subsequently, an equilibration phase is run to ensure the system reaches a stable state in terms of pressure and density. Finally, the production run is performed for a duration ranging from nanoseconds to microseconds, during which the trajectory data (atomic positions, velocities, and energies) is collected for analysis. nih.gov

Analysis of the MD trajectory can reveal important information about the stability of a ligand in a binding pocket, the nature of intermolecular interactions (like hydrogen bonds or hydrophobic contacts), and conformational changes in both the ligand and the receptor. nih.gov For instance, in studies of quinoline derivatives as enzyme inhibitors, MD simulations have been used to confirm the stability of the ligand-protein complex and to understand the pattern of interactions that contribute to its inhibitory potential. nih.govnih.gov

Table 1: Illustrative Parameters for a Typical MD Simulation of a Quinoline Derivative System

| Parameter | Value/Method | Purpose |

| Software | AMBER18 | To perform the molecular dynamics simulation. acs.org |

| Protein Force Field | FF18SB | To model the potential energy of the protein component. acs.org |

| Ligand Force Field | GAFF (General Amber Force Field) | To model the potential energy of the small molecule. acs.org |

| Ligand Charges | RESP (Restrained Electrostatic Potential) | To accurately calculate partial atomic charges. acs.org |

| Solvent Model | TIP3P Water Model | To explicitly solvate the system. acs.org |

| System Neutralization | Na⁺/Cl⁻ ions | To achieve a neutral simulation box. acs.org |

| Simulation Box | Octahedral, 8 Å buffer | To contain the solvated system. acs.org |

| Production Run Time | 100 ns | To collect data on the system's dynamic behavior. |

Solvation Models and Environmental Effects on Electronic Structure

The chemical and physical properties of a molecule, including its electronic structure, can be significantly influenced by its surrounding environment, particularly the solvent. Computational solvation models are employed to theoretically investigate these environmental effects. For quinoline derivatives, understanding how solvents alter properties like stability, reactivity, and spectral characteristics is crucial for applications in medicinal chemistry and materials science. acs.orgdntb.gov.ua

Two main types of solvation models are used: explicit and implicit. Explicit models, like those used in MD simulations, treat individual solvent molecules. Implicit models, such as the Polarizable Continuum Model (PCM) and its variant, the Integral Equation Formalism PCM (IEFPCM), represent the solvent as a continuous medium with a defined dielectric constant. dntb.gov.ua These continuum models are computationally less expensive and are widely used in combination with quantum mechanical methods like Density Functional Theory (DFT) to study solvated systems.

Studies on related hydroxyquinoline and halogenated quinoline compounds have utilized the IEFPCM model to explore the effects of different solvents, such as water, ethanol (B145695), and dimethyl sulfoxide (B87167) (DMSO), on their molecular geometry and electronic properties. dntb.gov.ua The influence of the solvent is quantified by calculating properties in the gas phase versus in the chosen solvent continuum. Key electronic properties that are analyzed include the dipole moment, molecular orbital energies (HOMO and LUMO), and the HOMO-LUMO energy gap. acs.orgdntb.gov.ua

Research has shown that for similar quinoline-based molecules, solvation in a polar medium like water can enhance molecular stability. acs.org This is often observed as a change in the total energy of the system. The dipole moment typically increases in polar solvents, indicating a stronger interaction between the solute and the solvent. The HOMO-LUMO energy gap, which is an indicator of chemical reactivity, can also be modulated by the solvent environment; a reduction in the energy gap generally suggests increased reactivity. acs.org Furthermore, calculations of solvation free energy (SFE) can predict the solubility of a compound in different media, a critical parameter for drug design. Negative SFE values suggest that the solvation process is favorable. tandfonline.com

Table 2: Illustrative Data on the Effect of Solvation on the Electronic Properties of a Quinoline Derivative

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Gas Phase | 1 | 2.15 | -6.20 | -1.85 | 4.35 |

| Ethanol | 24.55 | 3.10 | -6.25 | -1.95 | 4.30 |

| DMSO | 46.7 | 3.45 | -6.28 | -2.01 | 4.27 |

| Water | 78.4 | 3.55 | -6.30 | -2.05 | 4.25 |

Note: The data in this table is illustrative and represents typical trends observed for related compounds, not specific experimental or calculated values for this compound.

Photophysical Properties and Optoelectronic Applications of Fluoroarylquinolines

Electronic Absorption Characteristics

The electronic absorption properties of quinoline (B57606) derivatives are pivotal in understanding their potential as functional materials in optoelectronics. The introduction of a fluorophenyl group at the 8-position of the quinoline core significantly influences these characteristics.

Spectroscopic Analysis of Absorption Maxima (λabs) and Intensities in Various Solvents

The absorption spectra of quinoline derivatives are characterized by transitions within the aromatic system. For instance, studies on various substituted quinolines reveal absorption bands in the ultraviolet and visible regions, which are sensitive to the solvent environment. scielo.brresearchgate.net The absorption bands of quinoline derivatives in the 230-320 nm range are typically assigned to π-π* transitions. scielo.br These transitions can experience a red shift in polar solvents like acetonitrile (B52724) and ethanol (B145695). scielo.br Another type of transition, the n-π* transition, is often observed as a shoulder in the 320-450 nm range and tends to be less affected by solvent polarity. scielo.br

In a study of 4,6,8-triarylquinoline-3-carbaldehydes, a related class of compounds, the absorption maxima (λabs) were observed to be solvent-dependent. For example, one derivative exhibited absorption maxima at different wavelengths in chloroform (B151607) compared to dimethylformamide (DMF). nih.gov This solvatochromism is indicative of changes in the electronic distribution upon excitation, influenced by the polarity of the surrounding medium.

Molar Extinction Coefficients

The intensity of light absorption is quantified by the molar extinction coefficient (ε). For quinoline derivatives, these coefficients can be substantial, indicating strong absorption of light at specific wavelengths. For example, a quinoline derivative was reported to have a molar extinction coefficient of 1.4 × 10⁴ L mol⁻¹ cm⁻¹ at 350 nm in ethanol. scielo.br High molar extinction coefficients are advantageous for applications requiring efficient light harvesting. In a series of 4,6,8-triarylquinoline-3-carbaldehydes, the molar extinction coefficients were found to be significant, highlighting their potential as potent absorbers of light. nih.govresearchgate.net

Influence of Fluorophenyl Substitution on Absorption Profiles

The substitution of a fluorophenyl group onto the quinoline scaffold has a discernible effect on the absorption profile. The fluorine atom, being highly electronegative, can alter the electron density within the molecule, thereby affecting the energy levels of the molecular orbitals involved in electronic transitions. researchgate.net

In a comparative study of 4,6,8-triarylquinoline-3-carbaldehydes, the derivative bearing a 4-fluorophenyl group (2b) showed an absorption maximum at 275 nm, while the unsubstituted phenyl (2a) and 4-methoxyphenyl (B3050149) (2c) analogues absorbed at 278 nm and 282 nm, respectively, in chloroform. researchgate.netnih.gov This blue-shift for the fluorinated compound suggests that the fluorine atom's electron-withdrawing nature can influence the π-electron system of the quinoline ring. nih.gov However, in other systems, the introduction of a fluorine atom has been observed to cause a slight red-shift in emission wavelengths, attributed to a greater stabilization of molecular orbitals in the excited state. researchgate.net The presence of a 4-fluorophenyl moiety in certain 2-aryl-6,8-bis(arylethenyl)-4-methoxyquinolines led to reduced absorption intensities compared to derivatives with chloro atoms, suggesting that the nature of the halogen substituent plays a crucial role. nih.gov

Table 1: Absorption Characteristics of Related Quinolines

| Compound | Solvent | λabs (nm) | Reference |

|---|---|---|---|

| Quinoline Derivative 8d | Ethanol | 350 | scielo.br |

| 4,6,8-Triarylquinoline-3-carbaldehyde (2a, Phenyl) | Chloroform | 278 | researchgate.netnih.gov |

| 4,6,8-Triarylquinoline-3-carbaldehyde (2b, 4-Fluorophenyl) | Chloroform | 275 | researchgate.netnih.gov |

| 4,6,8-Triarylquinoline-3-carbaldehyde (2c, 4-Methoxyphenyl) | Chloroform | 282 | researchgate.netnih.gov |

This table presents data for related quinoline compounds to provide context for the properties of 8-(4-Fluorophenyl)quinoline.

Fluorescence and Luminescence Properties

The emission of light from fluoroarylquinolines upon excitation is a key feature for their application in light-emitting devices and as fluorescent probes.

Emission Spectra and Maxima (λem)

The emission spectra of quinoline derivatives are sensitive to their molecular structure and the surrounding environment. Generally, these compounds exhibit fluorescence in the visible region of the electromagnetic spectrum. For instance, quinoline derivatives have been shown to have emission bands around 400 nm in polar solvents. scielo.br

In the study of 4,6,8-triarylquinoline-3-carbaldehydes, the emission maxima (λem) were influenced by the substituents on the aryl rings. In chloroform, the 4-fluorophenyl substituted derivative (2b) and the unsubstituted phenyl derivative (2a) both showed an emission maximum at 424 nm, while the 4-methoxyphenyl derivative (2c) was red-shifted to 474 nm. nih.gov This suggests that the electron-donating methoxy (B1213986) group has a more significant impact on the emission energy than the moderately donating fluorophenyl group in this particular system. nih.gov In another series of related compounds, the 4-fluorophenyl substituted derivative (4b) exhibited a high fluorescence emission intensity with a maximum at 395 nm in chloroform. nih.govmdpi.com

Fluorescence Quantum Yield Determinations

The efficiency of the fluorescence process is measured by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. The quantum yield is highly dependent on the molecular structure and can be affected by factors such as the presence of electron-withdrawing or electron-donating groups and the solvent polarity.

The introduction of a fluorine atom can have a variable effect on the quantum yield. In some cases, it has been reported to have a negative effect, acting as a quencher and reducing the emission intensity and quantum yield. rsc.org Conversely, in a study of 1,3-diphenylpyrazolo[3,4-b]quinoline derivatives, a high fluorescence yield was observed for a fluoro-substituted compound. researchgate.net For a series of 4,6,8-triaryl-3-((4-fluorophenyl)amino)-N-(quinolin-3-yl)methylene derivatives, reduced fluorescence quantum yields were observed, which was attributed to the electron-decreasing effect of the 3-(4-fluorophenyl)azomethine group on the quinoline ring. nih.govmdpi.com In contrast, trifluoromethyl-substituted quinoline-phenol Schiff bases have shown a range of quantum yields from low to good in various solvents, indicating the complex role of fluorine substitution. beilstein-journals.orgbeilstein-journals.org

Table 2: Fluorescence Properties of Related Quinolines

| Compound | Solvent | λex (nm) | λem (nm) | Φf | Reference |

|---|---|---|---|---|---|

| Quinoline Derivative 8d | Ethanol | 355 | 397 | 0.22 | scielo.brscielo.br |

| 4,6,8-Triarylquinoline-3-carbaldehyde (2a, Phenyl) | Chloroform | 355 | 424 | - | nih.gov |

| 4,6,8-Triarylquinoline-3-carbaldehyde (2b, 4-Fluorophenyl) | Chloroform | 355 | 424 | - | nih.gov |

| 4,6,8-Triarylquinoline-3-carbaldehyde (2c, 4-Methoxyphenyl) | Chloroform | 355 | 474 | - | nih.gov |

| 4,6,8-Triaryl-quinoline-3-methanol (4b, 4-Fluorophenyl) | Chloroform | 350 | 395 | - | nih.govmdpi.com |

This table presents data for related quinoline compounds to provide context for the properties of this compound. The symbol "-" indicates that the data was not provided in the source.

Stokes Shift Magnitude and Origin

The Stokes shift, the difference in wavelength between the positions of the absorption and emission maxima, is a critical parameter in characterizing fluorescent molecules. In fluorinated quinoline systems, the magnitude of the Stokes shift is significantly influenced by the molecular structure and its interaction with the surrounding environment. For instance, trifluoromethylated quinoline-phenol Schiff bases exhibit larger Stokes shifts in more polar solvents like DMSO (65–150 nm) and MeOH (65–130 nm) compared to less polar chloroform (59–85 nm). beilstein-journals.orgbeilstein-journals.org A related compound, 3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline, has a reported Stokes shift of 110 nm. vulcanchem.com

The origin of these substantial Stokes shifts is often attributed to changes in the molecule's geometry upon excitation. mdpi.com Theoretical calculations on quinoline-based fluorophores suggest that after photoexcitation, the molecule undergoes geometry relaxation. mdpi.com This structural rearrangement leads to a more planar conformation in the excited state compared to the ground state. mdpi.com The resulting energy difference between the less stable ground state geometry and the stabilized, relaxed excited state geometry contributes significantly to the observed large Stokes shift. mdpi.com This process is often coupled with an intramolecular charge transfer (ICT) character, where the electronic distribution within the molecule changes dramatically upon excitation. beilstein-journals.orgmdpi.com

Solvatochromic Effects on Photoluminescence

Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents. The photoluminescence of fluorinated quinoline derivatives often exhibits strong positive solvatochromism, where the emission wavelength undergoes a red shift (moves to longer wavelengths) as the polarity of the solvent increases. mdpi.com This phenomenon is a direct consequence of the differing interactions between the solvent molecules and the fluorophore in its ground and excited states. mdpi.com

The emission spectra of certain quinoline-based fluorophores are highly dependent on solvent polarity, which indicates a significant difference in the dipole moment between the ground state (μ_g) and the excited state (μ_e). mdpi.com An increase in solvent polarity leads to a greater stabilization of the more polar excited state, thus lowering its energy and causing a bathochromic (red) shift in the emission band. mdpi.com This effect has been observed in various quinoline derivatives, where absorption and emission spectra were measured in solvents of varying polarity to probe the influence on their photophysical properties. researchgate.netnih.gov By analyzing the Stokes shift as a function of solvent polarity using models like the Lippert-Mataga equation, it is possible to estimate the change in dipole moment upon excitation (Δμ). mdpi.com For a series of related styrylquinoline compounds, the calculated change in dipole moment (Δμ_eg) ranged from 15.8 D to 18.4 D, confirming a substantial increase in polarity in the excited state. mdpi.com

The table below illustrates the solvatochromic effect on the emission wavelength and Stokes shift for a related quinoline fluorophore, demonstrating the red shift with increasing solvent polarity.

| Solvent | Emission Max (λ_em) [nm] | Stokes Shift (Δν) [cm⁻¹] |

| Dioxane | 483 | 6470 |

| Chloroform | 501 | 7500 |

| Ethyl Acetate | 506 | 7780 |

| Dichloromethane | 511 | 8050 |

| Acetone | 524 | 8640 |

| Acetonitrile | 525 | 8700 |

| DMSO | 535 | 9100 |

| Methanol (B129727) | 540 | 9330 |

| Data adapted for a representative quinoline fluorophore from related studies. mdpi.com |

Intramolecular Charge Transfer (ICT) in Fluorinated Quinoline Systems

Intramolecular charge transfer (ICT) is a fundamental process that governs the photophysical behavior of many donor-π-acceptor molecules, including fluorinated quinoline systems. nih.gov In these systems, the quinoline scaffold often acts as the electron-accepting unit. researchgate.netmdpi.com The 4-fluorophenyl group, attached at the 8-position, can act as a moderate electron-donating group, facilitating the charge transfer upon photoexcitation. researchgate.netmdpi.com

Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO), typically localized on the donor moiety, to the lowest unoccupied molecular orbital (LUMO), which is usually centered on the acceptor quinoline ring. beilstein-journals.org This creates a charge-separated excited state that is significantly more polar than the ground state. mdpi.com This change in electronic distribution is the primary reason for the observed solvatochromic effects and large Stokes shifts. mdpi.com

Studies on 4,6,8-triarylquinoline derivatives, including those with 4-fluorophenyl substituents, have shown that increased π-electron delocalization from the aryl groups into the electron-deficient quinoline ring enhances emission. researchgate.netmdpi.com The character of this emission is often described as having significant ICT nature. beilstein-journals.orgresearchgate.netmdpi.com Theoretical calculations on related systems have confirmed large differences between the ground and excited state dipole moments, which is a key indicator of an ICT process. mdpi.com This photoinduced charge separation and the subsequent geometry relaxation lead to the formation of a stabilized ICT state from which fluorescence occurs. mdpi.com

Potential in Advanced Materials and Optoelectronics

The unique photophysical properties of fluoroarylquinolines, such as this compound, driven by intramolecular charge transfer, make them highly promising candidates for a variety of advanced materials and optoelectronic applications. researchgate.netmdpi.comnih.gov

Quinoline derivatives are extensively researched for their use in organic light-emitting diodes (OLEDs). nih.govnih.gov They can function as efficient emitting materials, electron-transporting layers, or as ligands in metal complexes used in phosphorescent OLEDs. researchgate.netmdpi.com The photophysical properties of compounds like 6,8-dibromo-2-(4-fluorophenyl)-3-methylquinoline (B2483864) position them as strong candidates for applications that require efficient light emission. Metal chelates of 8-hydroxyquinoline (B1678124) are among the most reliable materials for OLEDs due to their high fluorescence, thermal stability, and excellent electron-transporting capabilities. researchgate.net The introduction of fluorine substituents is a known strategy to tune the optical and electronic properties of these materials for enhanced device performance. researchgate.net Research on pyrazoloquinoline derivatives, including those with fluorophenyl groups, has also demonstrated their potential as emission materials in OLEDs. nih.gov

The strong absorption and fluorescence characteristics of quinoline-based compounds make them suitable for development as advanced dyes and pigments. researchgate.net Quinoline is a known precursor for the synthesis of various dyes, including C.I. Acid Yellow 3. researchgate.net Derivatives such as styrylquinolines are recognized as dyes with enhanced photo- and electroluminescent properties. mdpi.com Recently, quinoline and quinoxaline-based dyes have been designed to act as photoinitiators for polymerization reactions under visible light, highlighting their utility in industrial applications. nih.gov The tunability of the quinoline core through substitutions allows for the creation of dyes with specific colors and properties for various applications, including textiles and advanced optical materials. researchgate.netossila.com

Quinoline derivatives are gaining significant attention for their application in third-generation photovoltaic devices, particularly in dye-sensitized solar cells (DSSCs) and polymer solar cells (PSCs). nih.govnih.gov In DSSCs, quinoline-based dyes can act as the sensitizer, absorbing sunlight and injecting electrons into a semiconductor material like TiO₂. ossila.com The ability to tune the absorption spectra and energy levels of these dyes through chemical modification is crucial for maximizing solar cell efficiency. nih.gov Furthermore, small donor-acceptor molecules that incorporate a quinoline-fluorene system have shown promising properties for photovoltaic applications. mdpi.com While not a quinoline, a polymer featuring a quinoxaline (B1680401) unit with a 4-fluorophenyl side chain has been used to create polymer solar cells with outstanding power conversion efficiency, demonstrating the value of the fluorinated phenyl moiety in photovoltaic material design. researchgate.net

Coordination Chemistry and Ligand Design with 8 4 Fluorophenyl Quinoline Scaffolds

Design and Synthesis of 8-Quinoline-Based Ligands Bearing Fluorophenyl Moieties

The design of ligands based on the 8-quinoline scaffold is a cornerstone of modern coordination chemistry, prized for the scaffold's inherent ability to form stable chelate rings with metal ions. The synthetic versatility of quinoline (B57606) allows for extensive modification, enabling the creation of ligands with tailored properties. nih.gov Incorporating a fluorophenyl moiety, particularly at the 8-position, is a strategic design choice intended to modulate the ligand's electronic character and the subsequent properties of its metal complexes.

A notable example of such a ligand is 8-Quinoline 4-(4-fluorophenyl)-3-thiosemicarbazone (L2H), synthesized through the condensation reaction of quinoline-8-carbaldehyde and 4-(4-fluorophenyl)-3-thiosemicarbazide. whiterose.ac.uk This modular synthesis approach highlights the accessibility of these complex ligands from readily available precursors. The reaction typically proceeds in a solvent like methanol (B129727), yielding the desired product as a crystalline solid. whiterose.ac.uk The fluorine substituent on the phenyl ring enhances the ligand's electronic properties and can influence the supramolecular assembly of its metal complexes through non-covalent interactions. whiterose.ac.uk

Table 1: Synthesis and Properties of 8-Quinoline 4-(4-fluorophenyl)-3-thiosemicarbazone (L2H)

| Property | Value | Reference |

|---|---|---|

| Starting Materials | Quinoline-8-carbaldehyde, 4-(4-fluorophenyl)-3-thiosemicarbazide | whiterose.ac.uk |

| Solvent | Methanol | whiterose.ac.uk |

| Yield | 63% | whiterose.ac.uk |

| Appearance | Yellow crystalline solid | whiterose.ac.uk |

| Mass Spec. (HR, ESI+) m/z | 325.0924 ([M+H]+) | whiterose.ac.uk |

The coordinating behavior of 8-substituted quinoline ligands is defined by their chelation ability and denticity, which refers to the number of donor atoms that can bind to a central metal ion. The 8-hydroxyquinoline (B1678124) (oxine) scaffold is a classic example of a bidentate chelating agent, using its hydroxyl oxygen and quinoline nitrogen to form a stable five-membered ring with a metal ion. scirp.orgscispace.com

Formation and Characterization of Metal-Quinoline Complexes

The rich coordination chemistry of 8-quinoline-based ligands facilitates the formation of a wide variety of metal complexes. These complexes are synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting structures often exhibit interesting geometries and photophysical or electrochemical properties, largely governed by the nature of the metal ion and the ligand's specific design. ckthakurcollege.netresearchgate.net

The synthesis of transition metal complexes with 8-quinoline ligands bearing fluorophenyl moieties has been successfully demonstrated. For instance, a Cobalt(III) complex, [Co(L2)₂]BF₄, was synthesized using the 8-Quinoline 4-(4-fluorophenyl)-3-thiosemicarbazone ligand (L2H). whiterose.ac.uk The general procedure involves reacting the ligand with a Cobalt(II) salt, such as Co(BF₄)₂·6H₂O, in a solvent like methanol. During the reaction, the Cobalt(II) center is oxidized to Cobalt(III), and two deprotonated ligands coordinate to the metal center to form the final complex. whiterose.ac.uk

While this specific ligand has been used to form a Cobalt(III) complex, the versatile nature of the quinoline scaffold allows for chelation with a wide range of metal ions, including Copper(II) and Aluminum(III). scirp.orgscispace.com The synthesis of such complexes typically involves the reaction of the ligand with the corresponding metal salt (e.g., CuCl₂, AlCl₃) under controlled conditions. nih.govscirp.org The stoichiometry of the resulting complex, often 1:2 (metal:ligand), depends on the metal's coordination number and oxidation state. nih.govresearchgate.net

Table 2: Synthesis Details for [Co(L2)₂]BF₄

| Parameter | Details | Reference |

|---|---|---|

| Ligand | 8-Quinoline 4-(4-fluorophenyl)-3-thiosemicarbazone (L2H) | whiterose.ac.uk |

| Metal Salt | Co(BF₄)₂·6H₂O | whiterose.ac.uk |

| Solvent | Methanol | whiterose.ac.uk |

| Yield | 71% | whiterose.ac.uk |

| Appearance | Dark green crystalline solid | whiterose.ac.uk |

For the [Co(L2)₂]BF₄ complex, where L2 is the deprotonated form of 8-Quinoline 4-(4-fluorophenyl)-3-thiosemicarbazone, X-ray crystallography revealed a distorted octahedral geometry. whiterose.ac.uk The cobalt(III) ion is coordinated by two tridentate ligands. Each ligand binds to the cobalt center through the quinoline nitrogen, the imine nitrogen, and the thione sulfur atom. The two ligands are arranged meridionally around the metal ion. Such detailed structural analysis is crucial for understanding the relationship between the ligand's structure and the resulting complex's properties. whiterose.ac.uk The ability to obtain single crystals suitable for diffraction studies is a key step in the characterization process. iucr.org

A suite of spectroscopic techniques is employed to characterize both the free ligands and their metal complexes, confirming their identity and providing insight into their electronic structure and bonding.

FTIR Spectroscopy: In the FTIR spectrum of the 8-Quinoline 4-(4-fluorophenyl)-3-thiosemicarbazone (L2H) ligand, characteristic bands for N-H stretching (3288, 3144 cm⁻¹), N=C stretching (1607 cm⁻¹), and C=S stretching (1096 cm⁻¹) are observed. whiterose.ac.uk Upon complexation with Cobalt(III), significant shifts in these bands occur. For example, the disappearance of the N-H bands and shifts in the imine and thiocarbonyl frequencies confirm the deprotonation of the ligand and its coordination to the metal through the nitrogen and sulfur atoms. whiterose.ac.uk

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are vital for characterizing the ligand structure in solution. For L2H, the ¹H NMR spectrum shows distinct signals for the aromatic protons and the N-H protons. The ¹⁹F NMR spectrum shows a singlet at -116.83 ppm, confirming the presence of the fluorine atom. whiterose.ac.uk For the diamagnetic Co(III) complex, the NMR spectra provide evidence of coordination, with notable shifts in the proton signals adjacent to the coordinating atoms. whiterose.ac.uk

UV-Visible Spectroscopy: The electronic absorption spectra of these compounds provide information about the electronic transitions. The L2H ligand exhibits absorption maxima at 235 nm and 346 nm in methanol, corresponding to π→π* transitions within the aromatic system. whiterose.ac.uk Upon formation of the Co(III) complex, new bands appear in the visible region, which are attributed to metal-to-ligand charge transfer (MLCT) and d-d transitions, characteristic of the coordination environment. nih.govmdpi.com

Table 3: Spectroscopic Data for L2H and its Co(III) Complex

| Technique | Ligand (L2H) | Complex ([Co(L2)₂]BF₄) | Reference |

|---|---|---|---|

| FTIR (cm⁻¹) | ν(N-H): 3288, 3144; ν(N=C): 1607; ν(C=S): 1096 | ν(N=C): 1593; ν(C-S): 768 | whiterose.ac.uk |

| UV/vis (λₘₐₓ, nm) | 235, 346 | 288, 398 | whiterose.ac.uk |

| ¹⁹F{¹H} NMR (ppm) | -116.83 | Not reported | whiterose.ac.uk |

Cyclic voltammetry (CV) is a powerful technique used to investigate the redox properties of metal complexes. It provides information about the stability of different oxidation states of the metal center and the electronic influence of the coordinated ligands. nih.gov

Studies on related quinoline-based metal complexes have shown that their electrochemical behavior is highly dependent on both the metal and the ligand structure. mdpi.comnih.gov For instance, the redox potentials of iridium(III) complexes with substituted phenylvinyl-quinoline ligands are tuned by the electron-donating or electron-withdrawing nature of the substituents. mdpi.com Similarly, the redox potential of gold(III) complexes with 8-substituted quinolines is modulated by the electronic properties of the donor atom at the 8-position. nih.gov For a complex like [Co(L2)₂]BF₄, cyclic voltammetry would be expected to show redox events corresponding to the Co(III)/Co(II) couple. The potential at which this occurs would be influenced by the strong σ- and π-donating character of the tridentate N,N,S ligand, which stabilizes the higher oxidation state of cobalt.

Catalytic Applications of Quinoline-Metal Complexes

The versatile coordination chemistry of quinoline derivatives has established them as privileged scaffolds in the design of ligands for homogeneous catalysis. The nitrogen atom of the quinoline ring, along with potential donor atoms from substituents, can form stable complexes with a variety of transition metals, including palladium, iron, cobalt, and iridium. whiterose.ac.ukacs.org These metal complexes have demonstrated significant catalytic activity in a range of organic transformations. Functionalization of the quinoline ring is a key strategy for modulating the electronic and steric properties of the resulting metal complexes, thereby fine-tuning their catalytic efficacy and selectivity. whiterose.ac.uk

While direct catalytic applications of metal complexes featuring the specific 8-(4-fluorophenyl)quinoline ligand are not extensively documented, related structures have shown considerable promise in important chemical reactions. For instance, iron-based catalysts have been successfully employed for the selective hydrogenation of quinoline derivatives. rsc.org In one study, a robust, heterogeneous iron catalyst was developed that could selectively hydrogenate the pyridine (B92270) ring of various quinoline substrates, including a derivative featuring a 4-fluorophenyl moiety. rsc.org This process yields 1,2,3,4-tetrahydroquinolines, which are important structural motifs in many bioactive compounds and materials. rsc.orgpku.edu.cn The reaction proceeds with high selectivity, tolerating a wide array of functional groups. rsc.org

Furthermore, cobalt complexes have been utilized for the controlled partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines using ammonia (B1221849) borane (B79455) as a hydrogen source. nih.gov This reaction is facilitated by a cobalt-amido cooperative catalyst and proceeds efficiently at room temperature, accommodating a broad range of functional groups on the quinoline core. nih.gov Although not specific to the 8-(4-fluorophenyl) derivative, this work highlights the potential of quinoline-metal complexes in selective hydrogenation reactions.

In the realm of photocatalysis, iridium(III) complexes containing ligands derived from 2-(4-fluorophenyl)quinoline (B2528226) have been synthesized and investigated. These complexes serve as effective photocatalysts for the aerobic oxidation of sulfides to sulfoxides in environmentally benign aqueous media. researchgate.net This demonstrates that the incorporation of a fluorophenyl-substituted quinoline framework into a metal complex can facilitate important oxidative transformations under mild, sustainable conditions.

The table below summarizes the catalytic activity of metal complexes with related quinoline ligands, illustrating the types of transformations they can mediate.

| Catalyst/System | Substrate | Transformation | Key Findings | Reference |

|---|---|---|---|---|

| Heterogeneous Iron Catalyst (Fe@N-C) | Quinoline derivative with a 4-fluorophenyl group | Selective Hydrogenation | Successfully hydrogenated to the corresponding 1,2,3,4-tetrahydroquinoline (B108954) with good yield. | rsc.org |

| Cobalt-amido Cooperative Catalyst | General Quinolines | Partial Transfer Hydrogenation | Efficient conversion to 1,2-dihydroquinolines at room temperature with high functional group tolerance. | nih.gov |

| Iridium(III) Complex with N,N′-bis(2-(4-fluorophenyl)quinolin-8-yl)ethane-1,2-diamine | Sulfides | Aerobic Photooxidation | Pronounced catalytic activity and chemo-selectivity for the oxidation of sulfides to sulfoxides in water. | researchgate.net |

| Iron(II) Dichloride Complexes with 8-(Benzimidazol-2-yl)quinolines | Ethylene (B1197577) | Polymerization | Showed high catalytic activities for ethylene polymerization at elevated temperatures. | acs.org |

Development of Metallosupramolecular Materials